5-Methoxybenzofuran-2-boronic acid pinacol ester CAS number
5-Methoxybenzofuran-2-boronic acid pinacol ester CAS number
An In-Depth Technical Guide to 5-Methoxybenzofuran-2-boronic acid pinacol ester
This guide provides an in-depth technical overview of 5-Methoxybenzofuran-2-boronic acid pinacol ester (CAS No. 2096339-13-6), a key building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, characterization, and application, with a primary focus on its role in carbon-carbon bond formation.
Introduction and Strategic Importance
5-Methoxybenzofuran-2-boronic acid pinacol ester is a valued heterocyclic organoboron compound. The benzofuran scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities.[1] The methoxy substituent at the 5-position modulates the electronic properties of the aromatic system, influencing its reactivity and potential biological interactions.
The true synthetic power of this molecule lies in the boronic acid pinacol ester group at the 2-position. Boronic esters are exceptionally stable, often crystalline solids that are easier to handle, purify, and store compared to their corresponding boronic acids. They are indispensable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust and widely used methods for constructing C(sp²)–C(sp²) bonds.[2] This makes 5-Methoxybenzofuran-2-boronic acid pinacol ester a critical intermediate for the late-stage functionalization and synthesis of complex molecular architectures in drug discovery programs.[2][3]
Physicochemical and Safety Profile
Accurate identification and safe handling are paramount in any research setting. The key properties of this reagent are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2096339-13-6 | [4] |
| Molecular Formula | C₁₅H₁₉BO₄ | [4] |
| Molecular Weight | 274.12 g/mol | Calculated |
| Appearance | White to off-white solid or lyophilized powder | [4] |
| Purity | Typically ≥95% | [4] |
| Storage Conditions | Store at -20°C, sealed under inert gas (Argon or Nitrogen), away from moisture and strong oxidizing agents. | [4][5] |
Safety and Handling: Like most boronic esters, this compound is an irritant. It may cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn. All manipulations should be performed in a well-ventilated fume hood.[6] Pinacol boronic esters are sensitive to hydrolysis and can slowly degrade in the presence of moisture or under strongly acidic or basic aqueous conditions; therefore, anhydrous handling techniques are recommended.
Synthesis and Purification
The most reliable and common method for preparing aryl and heteroaryl boronic esters is the Miyaura Borylation Reaction .[7] This palladium-catalyzed cross-coupling reaction utilizes a readily available aryl halide (or triflate) and bis(pinacolato)diboron (B₂pin₂) as the boron source.
The causality behind this choice of methodology is its exceptional functional group tolerance and operational simplicity compared to traditional methods involving organolithium or Grignard reagents, which are incompatible with many functional groups.
Figure 1. General scheme for the Miyaura Borylation.
Detailed Synthesis Protocol (Representative)
This protocol is adapted from standard Miyaura borylation procedures.[7]
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Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-methoxybenzofuran (1.0 equiv), bis(pinacolato)diboron (1.1-1.2 equiv), and potassium acetate (KOAc, 3.0 equiv).
-
Causality: Potassium acetate is a crucial component. It is a weak base that does not promote the premature Suzuki coupling of the newly formed boronic ester with the starting aryl halide, a common side reaction with stronger bases.[7]
-
-
Inert Atmosphere: Seal the flask, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times to ensure anaerobic conditions. Oxygen can deactivate the palladium catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-3 mol%), followed by anhydrous 1,4-dioxane (solvent).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting aryl bromide.
-
Work-up and Purification: Cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite® to remove palladium residues and salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is typically purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 5-Methoxybenzofuran-2-boronic acid pinacol ester as a solid.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃) Expected Signals:
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δ ~7.4 ppm (d, 1H): Aromatic proton on the benzene ring, ortho to the furan oxygen.
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δ ~7.1 ppm (d, 1H): Aromatic proton on the benzene ring, meta to the methoxy group.
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δ ~7.0 ppm (s, 1H): Proton on the furan ring.
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δ ~6.9 ppm (dd, 1H): Aromatic proton on the benzene ring, ortho to the methoxy group.
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δ ~3.85 ppm (s, 3H): The key singlet for the methoxy (-OCH₃) group protons.
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δ ~1.35 ppm (s, 12H): A strong, characteristic singlet for the four equivalent methyl groups of the pinacol ester moiety.
-
Applications in Cross-Coupling Chemistry
The primary utility of this reagent is as a coupling partner in the Suzuki-Miyaura Reaction . This reaction forges a new carbon-carbon bond between the benzofuran core and various aryl, heteroaryl, or vinyl halides/triflates.
Figure 2. Standard workflow for a Suzuki-Miyaura coupling.
Trustworthy Experimental Protocol: Suzuki-Miyaura Coupling
This self-validating protocol is designed for reliability and is adapted from established procedures for heteroaryl boronic esters.
-
Reagent Assembly: In a reaction vial, combine 5-Methoxybenzofuran-2-boronic acid pinacol ester (1.2 equiv), the desired aryl halide (e.g., 4-iodotoluene, 1.0 equiv), and a base such as potassium phosphate (K₃PO₄, 3.0 equiv).
-
Causality: A base is required to activate the boronic ester for transmetalation with the palladium center. K₃PO₄ is effective and often used in a mixed solvent system like dioxane/water.
-
-
Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Inert Conditions: Seal the vial and thoroughly degas the mixture by purging with an inert gas for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.
-
Reaction Execution: Stir the mixture vigorously and heat to 90 °C in an oil bath. Monitor the reaction's progress by TLC or LC-MS.
-
Quench and Extraction: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product into ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification and Validation: Purify the resulting crude material by flash column chromatography. The identity and purity of the final coupled product should be validated by NMR spectroscopy and mass spectrometry. An expected yield for a standard coupling of this nature would typically be in the range of 70-95%.
References
-
Larrosa, M., et al. (2016). Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. Molbank, 2016(4), M909. Available at: [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]
- Krawiecka, M., et al. (2010). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica - Drug Research, 67(1), 27-34.
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Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Available at: [Link]
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Wang, G., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Benzylboronic acid or boronate synthesis. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Methoxy-3-(4-trifluoromethyl-benzoylamino)-benzofuran-2-carboxylic acid methyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Burke, M. D., & Lloyd-Jones, G. C. (2010). The MIDA Boronate Annulation Reaction. Organic Syntheses, 87, 339. Available at: [Link]
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DeRuiter, J., & Clark, C. R. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Homolog. Microgram Journal, 9(1), 41-47. Available at: [Link]
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PubChem. (n.d.). 5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid, pinacol ester. Retrieved from [Link]
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Dudutiene, V., & Matulis, D. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron Letters, 50(26), 3159-3162. Available at: [Link]
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Bhayana, B., et al. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters, 11(17), 3954–3957. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of boronic acid pinacol ester 4. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Suzuki Reaction. Retrieved from [Link]
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